molecular formula C23H18FN3O4 B2408596 5-((4-Fluorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941969-06-8

5-((4-Fluorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2408596
CAS No.: 941969-06-8
M. Wt: 419.412
InChI Key: JCIBHPGVPZOZEH-UHFFFAOYSA-N
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Description

5-((4-Fluorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-fluorophenyl)methylamino]-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c1-28-17-6-8-18(9-7-17)29-14-19-10-11-21(30-19)23-27-20(12-25)22(31-23)26-13-15-2-4-16(24)5-3-15/h2-11,26H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIBHPGVPZOZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Fluorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile, with CAS number 941969-06-8, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's chemical properties, synthesis, and biological activities, including anticancer, antiviral, and immunomodulatory effects.

The molecular formula of the compound is C23H18FN3O4C_{23}H_{18}FN_{3}O_{4}, with a molecular weight of 419.4 g/mol. The structure includes an oxazole ring and a carbonitrile group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC23H18FN3O4
Molecular Weight419.4 g/mol
CAS Number941969-06-8

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxazole ring and subsequent functionalization to introduce the fluorobenzyl and methoxyphenoxy groups. Detailed synthetic routes are necessary for optimizing yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit the growth of various cancer cell lines. In vitro evaluations revealed that certain analogs could effectively induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Case Study:
A study focusing on oxazolo[5,4-d]pyrimidines found that these compounds exhibited low toxicity while inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes. The compounds also showed promise in suppressing tumor necrosis factor α (TNF-α) production, suggesting their potential as anti-inflammatory agents in cancer therapy .

Antiviral Activity

Compounds similar to this compound have been evaluated for their antiviral properties. For example, some oxazolo[5,4-d]pyrimidines were found to inhibit the replication of human herpes virus type-1 (HHV-1) in specific cell lines . This suggests a potential mechanism through which this compound may exert antiviral effects.

Immunomodulatory Effects

The immunological profile of related compounds indicates that they can modulate immune responses. For instance, certain derivatives have been shown to regulate cytokine production and lymphocyte proliferation in vitro. These findings point towards a therapeutic utility in autoimmune disorders .

Research Findings

A comprehensive analysis of the biological activities of compounds structurally related to this compound reveals several key findings:

  • Anticancer Efficacy : Demonstrated ability to inhibit tumor growth in various cancer models.
  • Antiviral Properties : Effective against viral replication in specific assays.
  • Immunomodulation : Capability to influence immune cell activity and cytokine production.

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